![molecular formula C10H18N2O3 B13173072 1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(propylcarbamoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine with propyl isocyanate to form the propylcarbamoyl derivative, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(Propylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Propylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(propylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Propylcarbamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
- 1-(Methylcarbamoyl)piperidine-3-carboxylic acid
- 1-(Ethylcarbamoyl)piperidine-3-carboxylic acid
- 1-(Butylcarbamoyl)piperidine-3-carboxylic acid
These compounds share similar structural features but differ in the length and nature of the carbamoyl group. The uniqueness of 1-(propylcarbamoyl)piperidine-3-carboxylic acid lies in its specific propyl group, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(propylcarbamoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-11-10(15)12-6-3-4-8(7-12)9(13)14/h8H,2-7H2,1H3,(H,11,15)(H,13,14) |
Clave InChI |
WUEJVMFIJKQXAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N1CCCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)
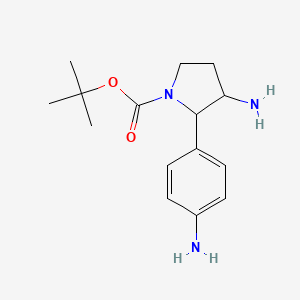
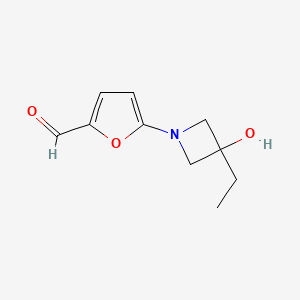
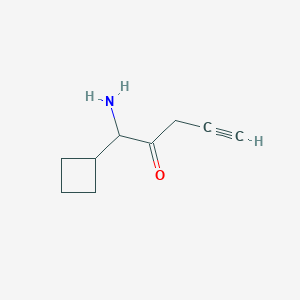
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)
![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
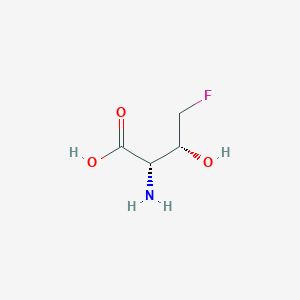
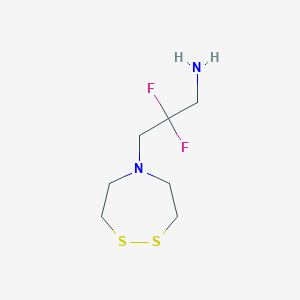


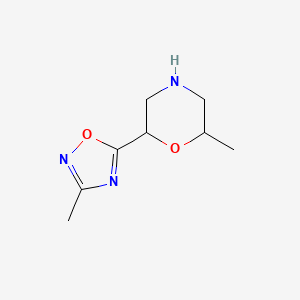
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)


